Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium
Description
This cobalt(III) complex features a bis-ligand structure with two azo-linked naphthalenyl-nitrophenolato groups coordinated to a central cobalt ion. The ligands adopt a κN (azo) and κO (phenolato) binding mode, forming a stable octahedral geometry. The sodium counterion enhances solubility in polar solvents . Key applications include:
- Coordination Chemistry: Used to study metal-ligand interactions and redox behavior due to its azo and phenolic donor sites .
Properties
CAS No. |
68966-98-3 |
|---|---|
Molecular Formula |
C32H20CoN8O6.Na C32H20CoN8NaO6 |
Molecular Weight |
694.5 g/mol |
IUPAC Name |
sodium;2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O3.Co.Na/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;;/h2*1-9H,(H2-,17,18,19,21);;/q2*-1;+3;+1/p-2 |
InChI Key |
BBFMGPVGZQMPRF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Na+].[Co+3] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of the cobaltate(1-) bis(azo-naphthalenyl) complex typically involves:
Synthesis of the azo ligand precursor:
- The azo ligand is formed by the diazotization of an aromatic amine (such as 2-amino-1-naphthol derivatives) followed by azo coupling with a phenol or nitrophenol derivative.
- For the title compound, this involves synthesis of 2-((2-(amino-kappaN)-1-naphthalenyl)azo)-5-nitrophenol, where the azo group (-N=N-) links the naphthalenyl and nitrophenol moieties.
-
- The prepared azo ligand is reacted with a cobalt(III) salt, commonly cobalt(III) chloride or cobalt(III) nitrate, under controlled pH and temperature conditions.
- The cobalt coordinates through the azo nitrogen (kappaN) and phenol oxygen (kappaO) atoms, forming a stable chelate complex.
-
- The complex is neutralized or precipitated as the sodium salt by addition of sodium hydroxide or sodium salts.
Detailed Stepwise Procedure
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Diazotization | 2-Amino-1-naphthol derivative + NaNO2 + HCl | 0–5 °C, aqueous | Formation of diazonium salt |
| 2. Azo Coupling | Diazonium salt + 5-nitrophenol | pH ~8–10, cold aqueous | Formation of azo ligand (2-((2-(amino-kappaN)-1-naphthalenyl)azo)-5-nitrophenol) |
| 3. Complexation | Azo ligand + Co(III) salt (e.g., CoCl3) | Mild heating, pH 7–9 | Coordination complex formation |
| 4. Salt formation | Complex + NaOH or Na+ source | Neutralization, precipitation | Sodium cobaltate complex isolated |
Reaction Conditions and Parameters
- pH Control: Crucial for azo coupling and complexation steps; slightly alkaline conditions favor azo ligand formation and cobalt coordination.
- Temperature: Low temperatures (0–5 °C) during diazotization prevent decomposition of diazonium salts; mild heating (40–60 °C) during complexation promotes ligand coordination.
- Solvent: Typically aqueous or mixed aqueous-organic solvents to dissolve both organic ligands and cobalt salts.
- Stoichiometry: Molar ratios of ligand to cobalt salt are controlled to achieve bis-ligand coordination (2:1 ligand:cobalt).
Research Findings and Data Tables
Comparative Table of Preparation Methods for Related Cobaltate Bis(azo) Complexes
Spectroscopic and Analytical Data (Typical for Compound)
| Technique | Observations | Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | Bands at 400–450 nm | Azo chromophore π–π* transitions |
| IR Spectroscopy | Bands at ~1600 cm⁻¹ (N=N stretch), 1200–1300 cm⁻¹ (phenol C–O) | Confirmation of azo and phenol coordination |
| Elemental Analysis | Consistent with C, H, N, Co, Na ratios | Purity and stoichiometry confirmation |
| X-ray Crystallography | Octahedral Co(III) coordination | Coordination through azo N and phenol O |
Chemical Reactions Analysis
Types of Reactions
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: Reduction reactions can lead to the formation of lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where the azo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(II) complexes. Substitution reactions can result in a variety of cobalt-ligand complexes with different properties.
Scientific Research Applications
Introduction to Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium
This compound is a complex coordination compound with significant applications in various scientific fields. This compound is characterized by its cobalt center, which is coordinated with two azo groups derived from 2-amino-1-naphthylamine and 5-nitrophenol, resulting in a unique molecular structure. Its molecular formula is C32H21CoN8O6, with a molecular weight of 672.5 g/mol.
Key Properties
- Molecular Formula: C32H21CoN8O6
- Molecular Weight: 672.5 g/mol
- Color: Characteristic vibrant color due to cobalt coordination chemistry.
Biological Applications
Cobaltate(1-) compounds have shown potential in various biological applications, including:
- Drug Delivery Systems: The ability of cobalt complexes to undergo redox reactions allows them to interact with biological substrates effectively, making them suitable for targeted drug delivery systems.
- Antioxidant Activity: Research indicates that cobaltate compounds may possess antioxidant properties, potentially protecting cells from oxidative stress .
Dyes and Pigments
Due to their vibrant colors, cobaltate compounds are extensively used as:
- Colorants in Textiles: The stability and brightness of the color make them ideal for dyeing fabrics.
- Pigments in Paints: Their chemical stability under light and heat makes them suitable for use in paints and coatings.
Catalysis
Cobalt complexes are known for their catalytic properties:
- Catalysts in Organic Reactions: They can facilitate various organic transformations due to their ability to stabilize reaction intermediates through coordination chemistry.
- Environmental Applications: They may be used in the degradation of pollutants due to their redox capabilities.
Analytical Chemistry
Cobaltate compounds are utilized in analytical techniques:
- Chromatography: Their unique chemical properties allow them to be used as stationary phases or reagents in chromatographic separations.
- Spectroscopic Analysis: They can serve as standards or reagents in spectroscopic methods .
Case Study 1: Drug Delivery Systems
Research has demonstrated that cobaltate complexes can be engineered to enhance the delivery of therapeutic agents specifically to target tissues, leveraging their redox activity to release drugs at controlled rates.
Case Study 2: Environmental Catalysis
A study highlighted the use of cobaltate compounds in catalyzing the degradation of organic pollutants under mild conditions, showcasing their potential application in environmental remediation efforts.
Mechanism of Action
The mechanism by which Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves coordination chemistry. The cobalt center can interact with various substrates, facilitating electron transfer and catalytic processes. The azo ligands can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Differences
*Note: The target compound’s exact formula is inferred from and .
Key Observations :
- Substituent Effects: Chloro (18639-97-9) vs.
- Ligand Rigidity : Pyrazole rings (71839-88-8) introduce steric hindrance, reducing reactivity compared to the target’s planar naphthalene system .
- Application-Driven Design: Solvent Orange 45’s butyramidato group enhances solubility in non-polar media, making it suitable as a dye .
Physicochemical Properties
Spectroscopic Features :
- UV-Vis : The target compound’s conjugated azo-naphthalene system likely absorbs at ~450–500 nm, similar to Solvent Orange 45 (λmax ~470 nm).
- Magnetic Properties : Paramagnetic (Co³+; d⁶ configuration), with magnetic moments comparable to other octahedral cobalt complexes (~4.7 BM).
Research Findings and Challenges
- Stability: The target compound’s nitro groups enhance oxidative stability but may reduce biocompatibility compared to amino-substituted analogs .
- Synthetic Complexity: Introducing the 2-amino-naphthalenyl group requires multi-step synthesis, increasing production costs compared to simpler cobaltates like 14024-47-6 (acetylacetonato ligands).
- Drug Development : Preliminary studies suggest the target compound interacts with DNA via intercalation, but toxicity profiles remain unverified .
Biological Activity
Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium, also known as Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-), is a complex coordination compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C32H21CoN8O6
- Molecular Weight : 672.5 g/mol
- IUPAC Name : 2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate; cobalt(3+); hydron
- CAS Number : 71566-34-2
The compound features a cobalt center coordinated with two azo groups derived from 2-amino-1-naphthylamine and 5-nitrophenol, contributing to its vibrant color and potential applications in dyes and pigments .
Cobaltate(1-) exhibits various biological activities through several mechanisms:
- Redox Activity : The cobalt center can undergo oxidation and reduction processes, facilitating interactions with biological substrates. This property is crucial for its potential therapeutic applications, particularly in drug delivery systems .
- Interaction with Biological Molecules : Studies indicate that the compound can interact with proteins and nucleic acids, potentially influencing cellular processes such as gene expression and enzyme activity .
- Antioxidant Properties : Some research suggests that cobalt complexes may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Toxicological Profile
Research on structurally related azo dyes indicates that certain cobalt complexes may have carcinogenic potential due to the release of aromatic amines upon metabolism. The metabolism of azo compounds often involves reductive cleavage facilitated by enzymes in the liver and gut microbiota, leading to the formation of potentially harmful metabolites .
Study 1: Anticancer Activity
A study investigating the anticancer properties of cobalt complexes found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis via oxidative stress pathways .
Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial activity of cobaltate compounds against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as antimicrobial agents in clinical settings .
Potential Uses
Cobaltate(1-) has diverse applications across various fields:
- Dyes and Pigments : Due to its vibrant color, it is utilized in textile dyeing processes.
- Drug Delivery Systems : Its ability to interact with biological targets makes it a candidate for targeted drug delivery.
- Antimicrobial Agents : The compound's antimicrobial properties suggest potential use in developing new antibiotics.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hydrogen bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-) | C32H22CoN7O6S | Contains sulfonamide group; used in dye applications. |
| Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) | C31H22CoN7O6 | Different ligand structure; potential use in catalysis. |
The unique combination of azo groups and cobalt coordination chemistry imparts distinct chemical properties and reactivity patterns compared to similar compounds .
Q & A
Q. Purification Methods :
- Recrystallization : Use methanol/dichloromethane mixtures to isolate high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for ligand intermediates.
Basic: Which spectroscopic techniques are critical for characterizing this cobaltate complex?
Answer:
Key techniques include:
Basic: What are the structural features and coordination geometry of this complex?
Answer:
- Geometry : Octahedral coordination around Co(III), with two bidentate ligands (azo-naphtholato) occupying four coordination sites and two axial nitrito or solvent molecules (e.g., H₂O) .
- Ligand Binding : The azo group (N=N) acts as a κN1 donor, while the phenolic oxygen binds as κO. The amino group may participate in hydrogen bonding .
Basic: What safety protocols are essential for handling this compound?
Answer:
GHS Hazard Codes :
| Hazard | Code | Precaution |
|---|---|---|
| Aquatic toxicity | H400/H410 | Avoid environmental release. |
| Skin sensitization | H317 | Use nitrile gloves. |
| Handling : |
- Work in a fume hood with PPE (gloves, goggles).
- Store at 2–8°C in airtight containers .
Advanced: How can X-ray crystallography resolve structural ambiguities in this complex?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) data.
- Structure Solution : Employ SHELXT for phase determination via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. Discrepancies in bond lengths (e.g., Co-O vs. Co-N) are resolved using Hirshfeld surface analysis .
Advanced: How do ligand substituents influence the complex’s stability and reactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂) : Stabilize the Co(III) center by reducing electron density, enhancing resistance to reduction (confirmed via cyclic voltammetry: E₁/₂ = −0.45 V vs. Ag/AgCl) .
- Steric Effects : Bulky substituents on the naphthyl ring decrease solubility but improve thermal stability (TGA decomposition >250°C) .
Advanced: How to address contradictions between spectroscopic and computational data?
Answer:
- Case Example : If DFT calculations predict a planar azo ligand but XRD shows torsional angles >10°, re-evaluate computational parameters (e.g., hybrid functionals like B3LYP-D3 vs. basis sets).
- Validation : Overlay experimental (XRD) and optimized (DFT) structures using Mercury software. Adjust for solvent effects in DFT .
Advanced: What electrochemical methods elucidate the redox behavior of this complex?
Answer:
- Cyclic Voltammetry : Scan from −1.0 to +1.0 V in DMF/0.1 M TBAP. Observe quasi-reversible Co(III)/Co(II) reduction at −0.5 V.
- Controlled-Potential Electrolysis : Confirm redox-driven ligand dissociation by monitoring UV-Vis changes at 480 nm .
Advanced: Can this complex act as a photocatalyst? What experimental designs test this?
Answer:
- Photocatalytic Setup : Irradiate with visible light (λ > 450 nm) in the presence of a substrate (e.g., methylene blue) and sacrificial agent (e.g., triethanolamine).
- Kinetic Analysis : Use pseudo-first-order models to quantify degradation rates. Compare with blank experiments to rule out sensitizer effects .
Advanced: How to optimize synthetic yield when scaling up the reaction?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
